PT-ttpy
CAS No.:
Cat. No.: VC16505912
Molecular Formula: C22H17Cl2N3Pt-
Molecular Weight: 589.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H17Cl2N3Pt- |
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Molecular Weight | 589.4 g/mol |
IUPAC Name | chloroplatinum;4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine;chloride |
Standard InChI | InChI=1S/C22H17N3.2ClH.Pt/c1-16-8-10-17(11-9-16)18-14-21(19-6-2-4-12-23-19)25-22(15-18)20-7-3-5-13-24-20;;;/h2-15H,1H3;2*1H;/q;;;+1/p-2 |
Standard InChI Key | ARVAWSYKUVYZLC-UHFFFAOYSA-L |
Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4.[Cl-].Cl[Pt] |
Introduction
Chemical Structure and Design Rationale of PT-ttpy
Core Architecture and Ligand Modifications
PT-ttpy belongs to the family of terpyridine platinum(II) complexes, characterized by a central platinum atom coordinated to a tridentate terpyridine ligand. The ligand scaffold consists of three pyridine rings, with a para-tolyl group appended to the central pyridine to enhance aromatic surface area (Figure 1A) . This structural modification increases both G4 binding affinity and selectivity by preventing intercalation into duplex DNA. X-ray crystallography confirms a square-planar geometry around the platinum center, with the fourth coordination site occupied by a labile chloride ligand that facilitates DNA platination .
Structure-Activity Relationship (SAR) Insights
Comparative studies with analogues highlight critical SAR trends:
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Aromatic Surface Expansion: Addition of the tolyl group in PT-ttpy improves G4 stabilization (ΔTₘ = +15–25°C) versus unmodified Pt-tpy (ΔTₘ = +5–10°C) .
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Labile Ligand Requirement: The chloride ligand in PT-ttpy enables covalent DNA adduct formation, unlike non-labile derivatives like Pt(PA)-tpy, which show no platination capacity .
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Protonable Side Chains: Analogues such as Pt-ctpy incorporate cationic side chains for improved solubility but exhibit reduced platination efficiency compared to PT-ttpy .
Table 1: G4 Stabilization and Platination Efficiency of Terpyridine Platinum Complexes
Complex | ΔTₘ (c-myc) | Platination Yield (c-myc) | Mitochondrial Uptake (ng Pt/5×10⁶ cells) |
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PT-ttpy | +25°C | 60% | 18.5 ± 2.1 |
Pt-tpy | +10°C | 30% | 9.8 ± 1.3 |
Pt-BisQ | +20°C | <5% | Not tested |
Cisplatin | N/A | N/A | 5.2 ± 0.9 |
Mechanism of Action: G-Quadruplex Targeting and Platination
Selective Recognition of Oncogenic G4 Motifs
FRET-melting assays reveal PT-ttpy’s preferential stabilization of G4s derived from:
Competition experiments with 10-fold excess duplex DNA (ds26) show retained G4 stabilization (80% activity), confirming selectivity .
Platination Chemistry and Adduct Formation
PT-ttpy induces sequence-specific platination at:
Denaturing gel electrophoresis demonstrates platination efficiency correlates with G4 topology, with c-myc showing 3-fold higher adduct formation versus telomeric sequences .
Mitochondrial Dysfunction and Oxidative Stress Induction
mtDNA Depletion and Transcriptional Repression
In A2780 ovarian cancer cells, PT-ttpy (IC80) reduces:
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mtRNA levels: 50–70% downregulation of ND2, COX1, and ATP6 transcripts (RT-qPCR)
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OXPHOS complexes: 60% reduction in Complex I and IV protein expression (Western blot)
Bioenergetic Collapse and ROS Generation
Seahorse mito-stress tests show PT-ttpy (10 µM, 24h) impairs:
Concurrently, PT-ttpy increases mitochondrial ROS (mtROS) 3.5-fold in cancer cells while sparing primary fibroblasts (Figure 4B) .
Comparative Efficacy Against Platinum-Resistant Models
Cytotoxicity in Cisplatin-Resistant Lines
PT-ttpy maintains submicromolar IC50 values in:
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